molecular formula C8H15ClN2O2 B13473166 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B13473166
M. Wt: 206.67 g/mol
InChI Key: GNYDUFKAQHHUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is a compound that features a piperidine ring fused with an oxazolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common structural motif in many bioactive molecules, contributes to its biological activity.

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

3-piperidin-3-yl-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(4-5-12-8)7-2-1-3-9-6-7;/h7,9H,1-6H2;1H

InChI Key

GNYDUFKAQHHUQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCOC2=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with carbonyl compounds under controlled conditions. For instance, the reaction of piperidine with ethyl chloroformate followed by cyclization can yield the desired oxazolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow chemistry and catalytic reactions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperidine ring .

Scientific Research Applications

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The oxazolidinone moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is unique due to the combination of the piperidine and oxazolidinone rings, which confer distinct chemical and biological properties.

Biological Activity

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the oxazolidinone class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused to an oxazolidinone structure, with the hydrochloride form enhancing its solubility and stability. The molecular formula is C10_{10}H14_{14}ClN2_{2}O, and its structural characteristics contribute to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the ribosome, blocking the formation of essential protein complexes necessary for bacterial growth .
  • Enzyme Interaction : Interaction studies indicate that this compound modulates the activity of cytochrome P450 enzymes, impacting drug metabolism pathways. Depending on the isoform involved, it can either inhibit or activate these enzymes.
  • Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against different cell lines. For instance, compounds within the oxazolidinone class have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL
Streptococcus pneumoniae1 µg/mL
Mycobacterium tuberculosis2 µg/mL

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Reference
L929 (normal fibroblast)>100
A549 (lung carcinoma)25
HepG2 (liver carcinoma)30

Case Studies

Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A study evaluated the antimicrobial efficacy of this compound against various resistant strains, including MRSA and enterococci. The results indicated that the compound exhibited potent activity at low concentrations, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Cytotoxicity in Cancer Models
In another study focusing on anticancer properties, the compound was tested against several cancer cell lines. It showed selective cytotoxicity towards cancer cells while demonstrating minimal effects on normal cells. This selectivity highlights its potential for developing targeted cancer therapies .

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